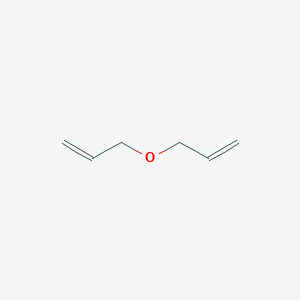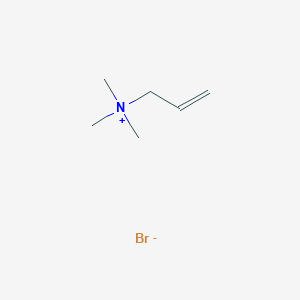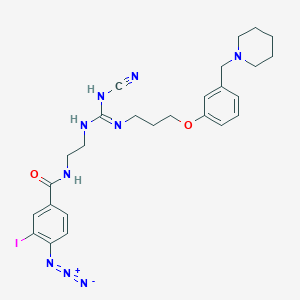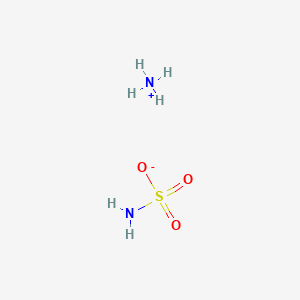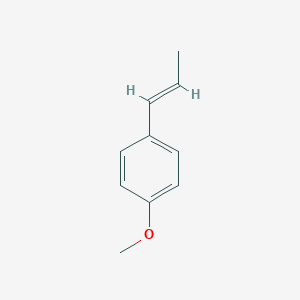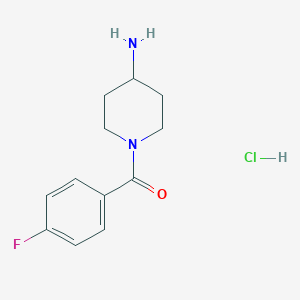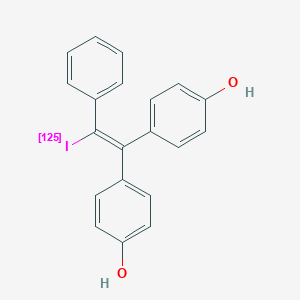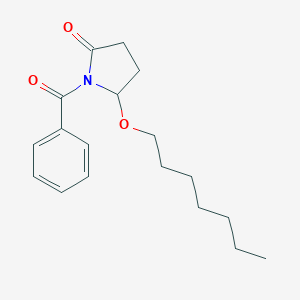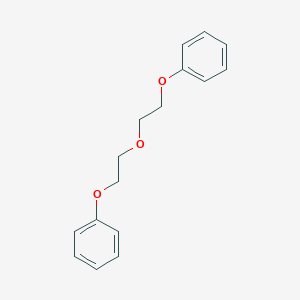
Bis(2-phenoxyethyl)ether
説明
Bis(2-phenoxyethyl)ether is a chemical compound with the molecular formula C16H18O3 . It has an average mass of 258.312 Da and a monoisotopic mass of 258.125580 Da . It is also known by other names such as 1,1’- [Oxybis (2,1-ethandiyloxy)]dibenzene .
Synthesis Analysis
The synthesis of 2-phenoxyethanol, a related compound, has been investigated using a solventless and heterogeneously catalysed process . The reaction between phenol and ethylene carbonate was catalysed using Na-mordenite catalysts . The main by-product was the linear carbonate of phenoxyethanol, bis (2-phenoxyethyl)carbonate .Molecular Structure Analysis
The molecular structure of Bis(2-phenoxyethyl)ether consists of 16 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . More detailed structural information can be obtained from resources like ChemSpider and SpectraBase .Physical And Chemical Properties Analysis
Bis(2-phenoxyethyl)ether is a solid substance . It has a molecular weight of 258.3123 . More detailed physical and chemical properties can be found in resources like ChemSpider and the Safety Data Sheet provided by Chem Service .科学的研究の応用
Polymerization Catalysts
Bis(phenoxy-ether) Ti complexes, including Bis(2-phenoxyethyl)ether, have been investigated for their efficacy in the polymerization of ethylene. These complexes, when combined with specific cocatalysts, demonstrate high activity and efficiency, comparable to other highly active systems. They are particularly noted for producing very high molecular weight polyethylenes (Suzuki et al., 2004).
Resin Synthesis and Polymer Modification
Bis(hydroxyethyl) ether of bisphenol A, closely related to Bis(2-phenoxyethyl)ether, is commonly used in resin synthesis. It acts as a monomer for synthetic resin and a modifier for high molecular polymers. This application highlights its versatility in materials science (Chen Zhirong, 2008).
Polymerization Behavior Studies
The impact of substituents like ether and thioether on the polymerization behavior of bis(imino)pyridine iron catalysts, including Bis(2-phenoxyethyl)ether, has been a subject of study. These studies help in understanding how such modifications affect the activity of polymerization catalysts (Smit et al., 2004).
Crosslinking in Polymer Science
Bis(2-phenoxyethyl)ether and related compounds have been used as crosslinkers in sulphonated poly (ether ether ketone) for the preparation of proton exchange membranes. This process involves thermally activated bridging of polymer chains, which is crucial in the development of materials with specific physical and chemical properties (Hande et al., 2008).
Synthesis of Novel Polymeric Materials
Research on the synthesis of novel polymeric materials often involves the use of Bis(2-phenoxyethyl)ether. For example, the creation of poly(amide-imide)s containing laterally-attached phenoxy phenylene groups, highlights the compound's role in advancing polymer chemistry (Behniafar et al., 2009).
Enhancing Polymer Properties
Bis(2-phenoxyethyl)ether has been used in studies aimed at enhancing the properties of polymers, such as flame retardancy and mechanical stability. Its inclusion in formulations can significantly alter the thermal and mechanical behavior of the resulting polymers (Liu et al., 2006).
特性
IUPAC Name |
2-(2-phenoxyethoxy)ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-3-7-15(8-4-1)18-13-11-17-12-14-19-16-9-5-2-6-10-16/h1-10H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICKZMGDVSSGSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278256 | |
| Record name | Bis(2-phenoxyethyl)ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-phenoxyethyl)ether | |
CAS RN |
622-87-7 | |
| Record name | 1,1′-[Oxybis(2,1-ethanediyloxy)]bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MLS002637940 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(2-phenoxyethyl)ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



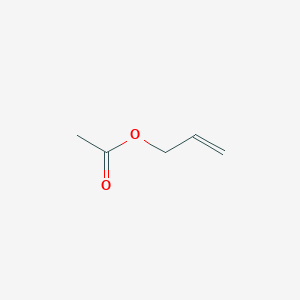
![[(E)-1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-yl] acetate](/img/structure/B165788.png)
